
4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine, also known as IPI-549, is a small molecule inhibitor that targets phosphoinositide-3-kinase (PI3K)-gamma. It is a promising drug candidate for the treatment of cancer and other diseases that involve immune suppression.
Mécanisme D'action
4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine selectively inhibits PI3K-gamma, which is primarily expressed in immune cells such as macrophages, neutrophils, and T cells. PI3K-gamma plays a crucial role in immune cell activation and migration, and its inhibition by 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine can enhance the anti-tumor immune response. In addition, PI3K-gamma inhibition can also reduce the suppressive activity of immune cells, such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), which can promote tumor growth.
Biochemical and Physiological Effects:
4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine has been shown to have potent and selective inhibitory activity against PI3K-gamma in vitro and in vivo. In preclinical studies, 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine has been shown to enhance the anti-tumor immune response and reduce tumor growth in various cancer models. In addition, 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine has been shown to reduce the number of MDSCs and Tregs in the tumor microenvironment, which can promote tumor growth and immune suppression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine is its selectivity for PI3K-gamma, which reduces the risk of off-target effects. In addition, 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine has been shown to enhance the anti-tumor immune response in various cancer models, which makes it a promising drug candidate for cancer immunotherapy. One limitation of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine is its potential toxicity, which can limit its clinical use. Further studies are needed to evaluate the safety and efficacy of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine in humans.
Orientations Futures
There are several future directions for the development and application of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine. First, clinical trials are currently underway to evaluate the safety and efficacy of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine in combination with checkpoint inhibitors in patients with advanced solid tumors. Second, further studies are needed to evaluate the potential use of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine in combination with other immunotherapeutic agents, such as CAR T cells and bispecific antibodies. Third, the role of PI3K-gamma inhibition in other diseases that involve immune suppression, such as autoimmune diseases and chronic infections, should be investigated. Fourth, the development of more potent and selective PI3K-gamma inhibitors can further enhance the anti-tumor immune response and reduce the risk of toxicity.
Méthodes De Synthèse
The synthesis of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 4-iodopyrazole, which is reacted with isobutylamine and methyl isobutyrate to form the intermediate product. The intermediate product is then reacted with hydroxylamine hydrochloride to form the final product, 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine.
Applications De Recherche Scientifique
4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine has been extensively studied for its potential use in cancer immunotherapy. PI3K-gamma is a key regulator of immune cell function, and its inhibition by 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine can enhance the anti-tumor immune response. Preclinical studies have shown that 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine can enhance the efficacy of checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, in various cancer models. Clinical trials are currently underway to evaluate the safety and efficacy of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine in combination with checkpoint inhibitors in patients with advanced solid tumors.
Propriétés
IUPAC Name |
4-iodo-5-methyl-2-(2-methylpropyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14IN3/c1-5(2)4-12-8(10)7(9)6(3)11-12/h5H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUZJSIWCGOTJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1I)N)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

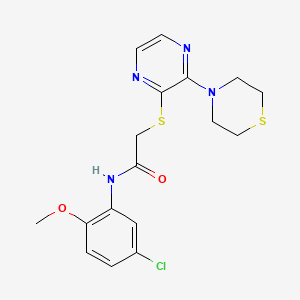

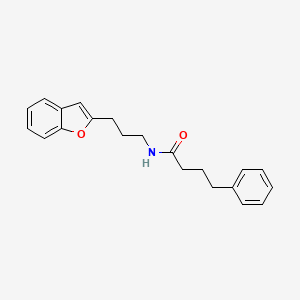
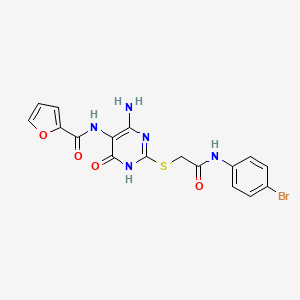
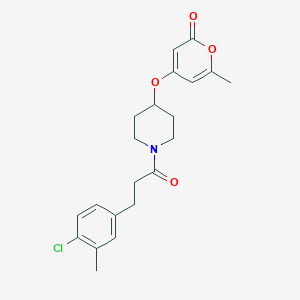

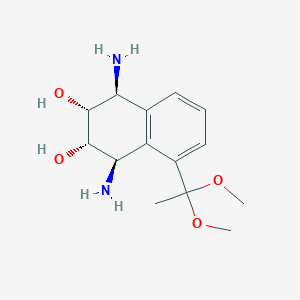
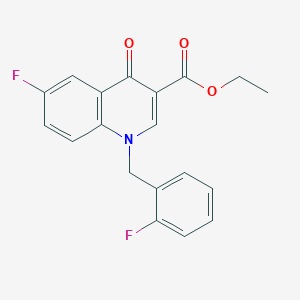
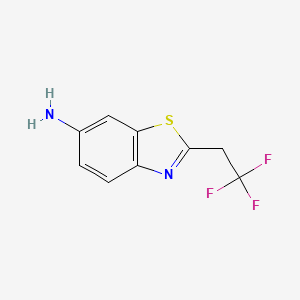
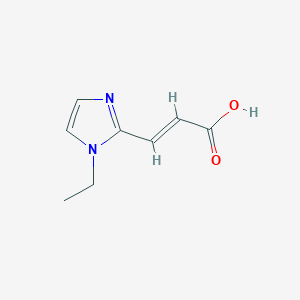
![benzo[c][1,2,5]thiadiazol-5-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2635151.png)
![8-chloro-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2635155.png)
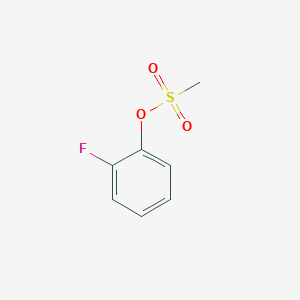
![N-(4-acetylphenyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2635157.png)